molecular formula C23H21N3O2S2 B14951700 Benzyl {[3-cyano-6-methyl-4-(thiophen-2-yl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl]sulfanyl}acetate

Benzyl {[3-cyano-6-methyl-4-(thiophen-2-yl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl]sulfanyl}acetate

Cat. No.: B14951700
M. Wt: 435.6 g/mol
InChI Key: JGBQFJHYGXREKU-UHFFFAOYSA-N
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Description

Benzyl {[3-cyano-6-methyl-4-(thiophen-2-yl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl]sulfanyl}acetate is a complex organic compound featuring a thiophene ring, a cyano group, and a naphthyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl {[3-cyano-6-methyl-4-(thiophen-2-yl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl]sulfanyl}acetate typically involves multi-step organic reactions. One common method includes the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under various conditions . The reaction conditions often involve stirring without solvent at elevated temperatures or using a steam bath .

Industrial Production Methods

Industrial production of such complex compounds may involve optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and stringent purification processes such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Benzyl {[3-cyano-6-methyl-4-(thiophen-2-yl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl]sulfanyl}acetate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the cyano group can produce primary amines .

Scientific Research Applications

Benzyl {[3-cyano-6-methyl-4-(thiophen-2-yl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl]sulfanyl}acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzyl {[3-cyano-6-methyl-4-(thiophen-2-yl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl]sulfanyl}acetate involves its interaction with specific molecular targets and pathways. The thiophene ring and cyano group can interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity . The exact pathways depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl {[3-cyano-6-methyl-4-(thiophen-2-yl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl]sulfanyl}acetate is unique due to its combination of a thiophene ring, cyano group, and naphthyridine moiety, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable target for research and development.

Properties

Molecular Formula

C23H21N3O2S2

Molecular Weight

435.6 g/mol

IUPAC Name

benzyl 2-[(3-cyano-6-methyl-4-thiophen-2-yl-7,8-dihydro-5H-1,6-naphthyridin-2-yl)sulfanyl]acetate

InChI

InChI=1S/C23H21N3O2S2/c1-26-10-9-19-18(13-26)22(20-8-5-11-29-20)17(12-24)23(25-19)30-15-21(27)28-14-16-6-3-2-4-7-16/h2-8,11H,9-10,13-15H2,1H3

InChI Key

JGBQFJHYGXREKU-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=C(C1)C(=C(C(=N2)SCC(=O)OCC3=CC=CC=C3)C#N)C4=CC=CS4

Origin of Product

United States

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